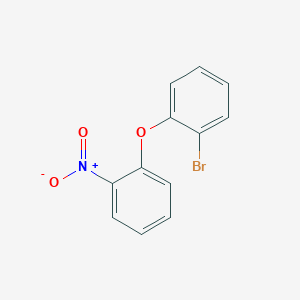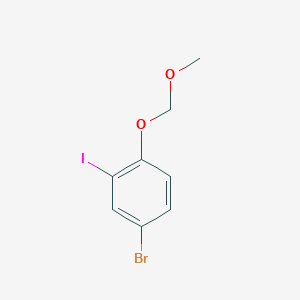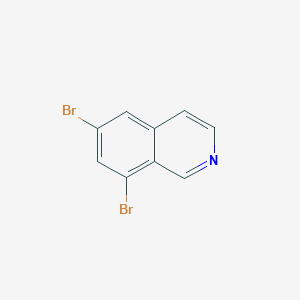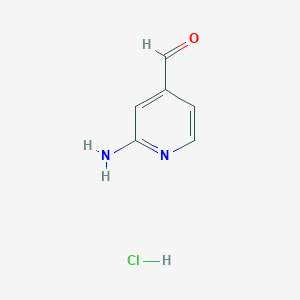
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a tetrahydroisoquinoline core. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the protection of amino groups using tert-butyl carbamates. One common method involves the reaction of Nα-protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method yields tert-butyl esters in good quantities and is widely used in peptide synthesis.
Industrial Production Methods
Industrial production of tert-butyl esters often employs mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the high yields achieved. it requires careful handling of flammable isobutene, which has led to the development of safer procedures involving heterogeneous catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: NaOCH3, LiAlH4, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with receptors or other proteins, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products.
Uniqueness
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structure, which combines a tert-butyl ester group with a tetrahydroisoquinoline core. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
tert-butyl 8-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-11-5-4-6-12(9-16)13(11)10-17/h4-6H,7-10,16H2,1-3H3 |
InChI-Schlüssel |
JSULXIJZZOBMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)



![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)



![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)



